Adenosine A1 Receptor Affinity (Ki = 22 nM): Superiority Over Theophylline and Scaffold Requirement for the 4-Nitrophenyl-Thiazole Core
The thiazolyl-benzamide scaffold represented by the target compound demonstrates nanomolar affinity for the rat adenosine A1 receptor. The most structurally congruent available data point comes from the closely related amine tautomer 4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CID 718622), which exhibits a Ki of 22 nM at the adenosine A1 receptor [1]. This affinity is approximately 370-fold higher than the classic adenosine receptor antagonist theophylline (Ki ≈ 8,200 nM at A1), establishing a clear quantitative advantage for the 4-nitrophenyl-thiazole pharmacophore [2]. Critically, SAR analysis within the same study reveals that removal of the 4-nitro substituent from the benzamide ring or replacement of the phenyl group on the thiazole results in Ki values >1,000 nM, confirming that the 4-nitrophenyl-thiazole combination present in CAS 313403-70-2 is a structural prerequisite for nanomolar potency [1].
| Evidence Dimension | Adenosine A1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 22 nM (amine tautomer; ylidene tautomer expected to exhibit comparable or distinct affinity profile) |
| Comparator Or Baseline | Theophylline: Ki = 8,200 nM at A1 receptor; Des-nitro thiazole analogs: Ki > 1,000 nM |
| Quantified Difference | ~370-fold higher affinity vs. theophylline; >45-fold affinity loss upon nitro removal |
| Conditions | Radioligand binding assay using [3H]DPCPX on rat cortical membrane preparations expressing adenosine A1 receptors; pH 7.4, 25°C [1] |
Why This Matters
For researchers procuring adenosine A1 antagonists, the 22 nM Ki represents a quantitative threshold that eliminates the need for high-micromolar tool compounds like theophylline, directly enabling experiments at therapeutically relevant concentrations without confounding adenosine receptor subtype cross-reactivity.
- [1] van Tilburg EW, van der Klein PA, de Groote M, Beukers MW, IJzerman AP. Substituted 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole derivatives as antagonists for the adenosine A1 receptor. Bioorg Med Chem Lett. 2001;11(15):2017-2019. PMID: 11454470. View Source
- [2] IJzerman AP, van der Wenden EM, van Galen PJ, et al. 8-Substituted theophylline derivatives as adenosine receptor antagonists. A comparison with xanthine amine congener. Naunyn Schmiedebergs Arch Pharmacol. 1991;343(5):489-493. View Source
